5,7-Dimethylimidazo[1,2-a]pyridine
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Overview
Description
5,7-Dimethylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a pyridine ring, with methyl groups attached at the 5 and 7 positions.
Mechanism of Action
Target of Action
5,7-Dimethylimidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine, which has been recognized for its wide range of applications in medicinal chemistry Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) .
Mode of Action
It is known that imidazo[1,2-a]pyridine analogues exhibit anti-tuberculosis activity . This suggests that this compound may interact with its targets in a way that inhibits the growth of tuberculosis-causing bacteria.
Biochemical Pathways
Given the anti-tuberculosis activity of imidazo[1,2-a]pyridine analogues , it can be inferred that this compound may affect pathways related to the survival and replication of tuberculosis-causing bacteria.
Result of Action
Given the anti-tuberculosis activity of imidazo[1,2-a]pyridine analogues , it can be inferred that this compound may result in the inhibition of growth or killing of tuberculosis-causing bacteria.
Biochemical Analysis
Biochemical Properties
5,7-Dimethylimidazo[1,2-a]pyridine exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . It interacts with various enzymes and proteins, playing a crucial role in biochemical reactions .
Cellular Effects
This compound has been found to have potent activity against Mycobacterium tuberculosis and Mycobacterium bovis BCG . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its significant activity against MDR-TB and XDR-TB .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has been found to have bacteriostatic activity in a mouse model of TB infection
Metabolic Pathways
It is known to interact with certain enzymes , but detailed information on metabolic flux or metabolite levels is not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with acetone in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
5,7-Dimethylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine
- 5,6-Dimethylimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine derivatives with various substituents
Uniqueness
5,7-Dimethylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 5 and 7 positions can affect the compound’s electronic properties and its interaction with biological targets.
Biological Activity
5,7-Dimethylimidazo[1,2-a]pyridine (DMIP) is a member of the imidazo[1,2-a]pyridine family, which has garnered significant interest due to its diverse biological activities. This compound possesses a unique nitrogen-bridged heterocyclic structure that contributes to its pharmacological potential. The following sections will elaborate on the biological activities of DMIP, including its antimicrobial, antituberculosis, anticancer, and other therapeutic effects.
Chemical Structure and Properties
This compound can be described by the following chemical structure:
- Chemical Formula : C_9H_10N_2
- Molecular Weight : 162.19 g/mol
This compound features two methyl groups at the 5 and 7 positions of the imidazo[1,2-a]pyridine ring, which may influence its biological activity.
1. Antimicrobial Activity
DMIP has shown promising antimicrobial properties against various bacterial strains. Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant antibacterial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives have demonstrated MIC values as low as 0.07 μM against multidrug-resistant Mycobacterium tuberculosis (Mtb) .
- Mechanism of Action : The antimicrobial action is believed to involve interference with bacterial DNA synthesis and cell wall integrity .
2. Antituberculosis Activity
The compound has been evaluated for its efficacy against tuberculosis (TB). Notable findings include:
- In Vitro Studies : DMIP analogs have been tested against both replicating and non-replicating Mtb with MIC values ranging from 0.00045 μM to 0.006 μM for the most potent compounds .
- Case Study : A study involving a mouse model showed that a specific DMIP derivative (ND-09759) significantly reduced bacterial load in the lungs and spleens compared to untreated controls .
3. Anticancer Properties
Imidazo[1,2-a]pyridine derivatives are also being explored for their anticancer potential:
- Mechanisms : These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
- Research Findings : Studies have indicated that certain derivatives can effectively target cancer cell lines with minimal cytotoxicity to normal cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of DMIP is crucial for optimizing its biological activity. Key observations include:
- Substituent Effects : Modifications at specific positions on the imidazo[1,2-a]pyridine ring can enhance or diminish biological activity. For example, substituents at the 2 and 6 positions have been linked to improved potency against Mtb .
- Docking Studies : Molecular docking studies have provided insights into how these compounds interact with biological targets, aiding in the design of more effective derivatives .
Research Findings Summary
Biological Activity | MIC Range | Notable Findings |
---|---|---|
Antimicrobial | 0.07–0.4 μM | Effective against MDR Mtb |
Antituberculosis | ≤0.006 μM | Significant reduction in bacterial load in vivo |
Anticancer | Varies | Induces apoptosis in cancer cell lines |
Properties
IUPAC Name |
5,7-dimethylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-5-8(2)11-4-3-10-9(11)6-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVUVULTHLBIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C(=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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